Trifluoperazine dihydrochloride

描述

三氟拉嗪盐酸盐是一种吩噻嗪衍生物,主要用作抗精神病药物。它常用于治疗精神分裂症和其他精神病。此外,它有时也被用于短期控制广泛性焦虑症。三氟拉嗪盐酸盐通过阻断大脑中的多巴胺受体发挥作用,有助于减轻精神病和焦虑的症状 .

准备方法

化学反应分析

三氟拉嗪盐酸盐会发生各种化学反应,包括:

氧化: 它可以在特定条件下被氧化,形成不同的氧化产物。

还原: 还原反应可以改变其化学结构,可能改变其药理特性。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。形成的主要产物取决于特定的反应条件和所用试剂 .

科学研究应用

Trifluoperazine is a first-generation antipsychotic medication used to manage psychotic disorders like schizophrenia and short-term anxiety . It belongs to the phenothiazine class of drugs and works by blocking dopamine in the brain, which helps to improve behavior and thinking . While effective, trifluoperazine may cause side effects, and its use requires careful monitoring by a healthcare provider .

Treatment of Psychotic Disorders

Trifluoperazine is effective for managing psychotic disorders by alleviating symptoms in patients with schizophrenia, especially those who are withdrawn or apathetic, and in patients experiencing delusions and hallucinations . Antipsychotic drugs, including trifluoperazine, are a core component in treating all phases of schizophrenia, helping to stabilize patients, improve symptoms between acute episodes, and lower the risk of recurrence .

Dosage : The typical initial oral dosage for adults is 2 to 5 mg twice daily, with most patients responding well to 15 to 20 mg daily, though some may need up to 40 mg daily. In children aged 6 to 12, the starting dose is 1 mg once or twice daily, gradually increased until symptoms are managed, but generally not exceeding 15 mg daily .

Short-Term Management of Nonpsychotic Anxiety

Trifluoperazine is also used to manage nonpsychotic anxiety over the short term . However, it is typically considered an alternative to less toxic anxiolytic agents like benzodiazepines . Treatment duration should not exceed 12 weeks, and dosages should not be more than 6 mg daily to avoid the risk of tardive dyskinesia . Its effectiveness has been demonstrated in patients with generalized anxiety disorder, but its utility in other nonpsychotic conditions with anxiety-like symptoms is not as well-established .

Dosage : The usual adult oral dosage for anxiety management is 1 to 2 mg twice daily .

Research in Cancer Treatment

Trifluoperazine has been investigated for its potential anticancer effects, especially in aggressive triple-negative breast cancer (TNBC) with brain metastasis . It has good bioavailability in the brain and has demonstrated anticancer effects in several types of cancer . In vitro studies show that trifluoperazine induces G0/G1 cell cycle arrest and stimulates mitochondria-mediated apoptosis. In vivo, it suppresses the growth of subcutaneous xenograft tumors and brain metastasis, prolonging survival in mice without significant side effects .

Other uses

Off-label, trifluoperazine has been investigated in the context of eugenics programs .

Comparison to Placebo

Studies comparing trifluoperazine to placebo have shown significant clinical improvement in patients with schizophrenia over the medium term . Additionally, fewer patients taking trifluoperazine left studies early due to relapse or worsening conditions . However, some data regarding leaving the study early for any reason or due to severe adverse effects were inconclusive .

Comparison to Other Antipsychotics

When compared to other older-generation antipsychotics, trifluoperazine showed no clear difference in terms of 'no substantial improvement' .

Adverse Effects

Common side effects of trifluoperazine include blurred vision, dizziness, drowsiness, and dry mouth . Serious side effects may include uncontrolled movements, blood disorders, and low blood pressure upon standing . Trifluoperazine can also cause side effects such as confusion and agitation, but it generally causes less sedation and fewer dizzy spells, making it relatively well-tolerated by many patients with schizophrenia . It is also associated with movement disorders .

Storage Conditions

作用机制

三氟拉嗪盐酸盐通过阻断大脑中突触后中脑边缘多巴胺能 D1 和 D2 受体发挥作用。这种作用有助于通过减少多巴胺活性来减轻精神病的症状。此外,它抑制下丘脑和垂体激素的释放,并影响网状激活系统,影响基础代谢、体温、清醒状态、血管舒缩张力以及呕吐 .

相似化合物的比较

三氟拉嗪盐酸盐与其他抗精神病药物(如氯丙嗪、喹硫平、阿立哌唑)进行比较:

氯丙嗪: 在抗精神病作用方面相似,但具有不同的副作用概况。

喹硫平: 非典型抗精神病药,具有更广泛的适应症和不同的作用机制。

生物活性

Timapiprant sodium, also known as OC000459, is a selective antagonist of the D prostanoid receptor 2 (DP2), which plays a significant role in various allergic and inflammatory conditions. This compound has garnered attention for its potential therapeutic applications, particularly in asthma and other eosinophilic disorders.

Timapiprant sodium exhibits its biological activity primarily through the inhibition of DP2 receptors. The compound has a high affinity for human recombinant DP2 with an inhibitory constant (Ki) of 0.013 μM, indicating potent antagonistic properties. It effectively displaces [3H] PGD2 from DP2 receptors, which is crucial in mediating Th2 cell activation and eosinophil recruitment in allergic responses .

In Vitro Studies

In vitro studies have demonstrated that Timapiprant sodium can inhibit the chemotaxis of human Th2 lymphocytes with an IC50 value of 0.028 μM. Additionally, it suppresses cytokine production by these lymphocytes (IC50 = 0.019 μM) and inhibits the anti-apoptotic effects of PGD2 on Th2 cells . The compound has also been shown to inhibit mast cell activation, further contributing to its anti-inflammatory effects.

Table 1: In Vitro Biological Activity of Timapiprant Sodium

| Activity | IC50 (μM) | Notes |

|---|---|---|

| Chemotaxis inhibition | 0.028 | Inhibits Th2 lymphocyte migration |

| Cytokine production inhibition | 0.019 | Reduces inflammatory cytokine release |

| Anti-apoptotic effect inhibition | 0.035 | Blocks PGD2-induced survival signals in Th2 cells |

In Vivo Studies

Timapiprant sodium has been evaluated in various animal models to assess its efficacy in reducing eosinophilia and inflammation associated with allergic responses. For instance, in rat models, administration of Timapiprant significantly inhibited blood eosinophilia induced by DK-PGD2 with an effective dose (ED50) of 0.04 mg/kg . In guinea pigs, the compound also demonstrated efficacy in reducing airway eosinophilia when administered at doses as low as 0.01 mg/kg .

Table 2: In Vivo Efficacy of Timapiprant Sodium

| Model | Dose (mg/kg) | Effect |

|---|---|---|

| Rat Eosinophilia | 2, 10 | Significant reduction in blood eosinophils |

| Guinea Pig Airways | 0.01, 0.1, 1.0 | Decreased airway eosinophilia |

Clinical Applications

Timapiprant sodium is currently under investigation for its potential use in treating severe eosinophilic asthma and other allergic conditions. Clinical trials have shown promising results; a study involving mild-to-moderate persistent asthma patients indicated that Timapiprant improved lung function significantly, especially in those with active eosinophilia .

Moreover, it has been noted for its potential neuroprotective effects; recent studies suggest that Timapiprant may mitigate Alzheimer's disease pathology by targeting the PGD2 signaling pathway, showcasing its versatility beyond respiratory conditions .

Case Studies

A notable case study highlighted the use of Timapiprant in patients with allergic rhinitis, where it effectively reduced nasal and ocular symptoms upon exposure to allergens such as grass pollen . Another study focused on its application in patients with eosinophilic esophagitis, where it significantly decreased esophageal eosinophil counts and improved clinical symptoms .

属性

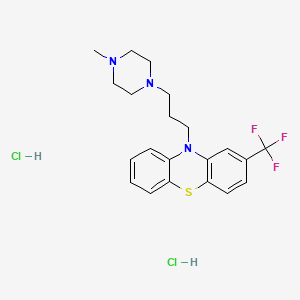

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDAOUXDMHXPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045085 | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440-17-5 | |

| Record name | Trifluoperazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1Y2SNF5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。